molecular formula C11H13NO6S B122637 N-Tosyl-L-aspartic acid CAS No. 4816-82-4

N-Tosyl-L-aspartic acid

Cat. No.: B122637
CAS No.: 4816-82-4
M. Wt: 287.29 g/mol
InChI Key: SVCQSZKHLAERDL-VIFPVBQESA-N
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Description

N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is significant in organic synthesis and pharmaceutical chemistry due to its role as a protected amino acid, which can be used in peptide synthesis and other chemical transformations .

Mechanism of Action

Target of Action

N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, a nonessential amino acid . It is primarily targeted by enzymes such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), a carbon-nitrogen (C-N) lyase . These enzymes play a crucial role in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Mode of Action

The compound interacts with its target enzymes in a process known as biocatalytic enantioselective hydroamination . This C-N lyase shows a broad non-natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate . This interaction results in the formation of N-arylalkyl-substituted L-aspartic acids .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids . This pathway is facilitated by the action of the EDDS lyase enzyme . The downstream effects of this pathway include the production of N-arylalkyl-substituted L-aspartic acids, which are important chiral building blocks for pharmaceuticals and food additives .

Result of Action

The result of the action of this compound is the production of N-arylalkyl-substituted L-aspartic acids . These compounds are produced in good isolated yield (up to 79%) and with excellent enantiopurity (>99% ee) . These results further demonstrate that C-N lyases working in reverse constitute an extremely powerful synthetic tool to prepare difficult noncanonical amino acids .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the reaction is dependent on the conditions under which the reaction takes place. The reaction is typically carried out at room temperature . Additionally, the presence of other compounds, such as trifluoroacetyl group, can enhance the reaction

Biochemical Analysis

Biochemical Properties

N-Tosyl-L-aspartic Acid plays a significant role in biochemical reactions. It is used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst . This C–N lyase shows a broad non–natural amine substrate scope and outstanding enantioselectivity .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme, allowing the efficient addition of structurally diverse arylalkylamines to fumarate .

Metabolic Pathways

This compound is involved in the metabolic pathway of the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tosyl-L-aspartic acid can be synthesized from L-aspartic acid and tosyl chloride. The reaction typically involves dissolving L-aspartic acid in a suitable solvent such as water or methanol, followed by the addition of tosyl chloride in the presence of a base like sodium hydroxide. The reaction mixture is stirred at a controlled temperature to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: N-Tosyl-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

N-Tosyl-L-aspartic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Tosyl-L-aspartic acid is unique due to its specific structure, which includes both a carboxyl and an amino group, making it versatile for various chemical transformations. Its role as a protected amino acid makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSZKHLAERDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964018
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4816-82-4
Record name N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tosyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tosyl-L-aspartic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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